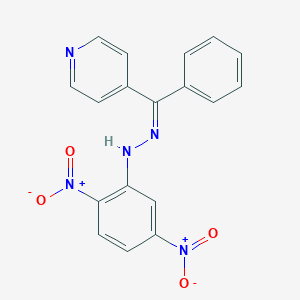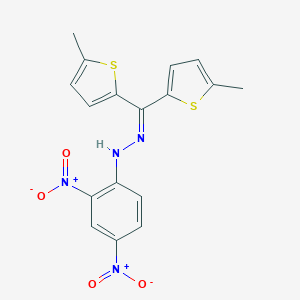![molecular formula C21H26N2O4S3 B397162 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B397162.png)
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a thiazolidine ring, a mesitylsulfonyl group, and a trimethylbenzenesulfonamide moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation using mesitylsulfonyl chloride and a base such as triethylamine.
Attachment of the Trimethylbenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2Z)-3-(phenylsulfonyl)-1,3-thiazolidin-2-ylidene]-2,4,6-trimethylbenzenesulfonamide
- N-[(2Z)-3-(tosyl)-1,3-thiazolidin-2-ylidene]-2,4,6-trimethylbenzenesulfonamide
Uniqueness
2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to the presence of the mesitylsulfonyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C21H26N2O4S3 |
|---|---|
Poids moléculaire |
466.6g/mol |
Nom IUPAC |
(NZ)-2,4,6-trimethyl-N-[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S3/c1-13-9-15(3)19(16(4)10-13)29(24,25)22-21-23(7-8-28-21)30(26,27)20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3/b22-21- |
Clé InChI |
ABNBMRHQIQZAPA-DQRAZIAOSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{8-Nitro-4-methoxy-5,6-dihydropyrimido[4,5-b][1,4]benzothiazepin-6-yl}hydrazinecarbothioamide](/img/structure/B397084.png)
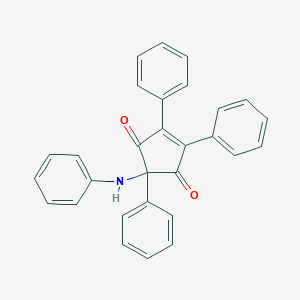
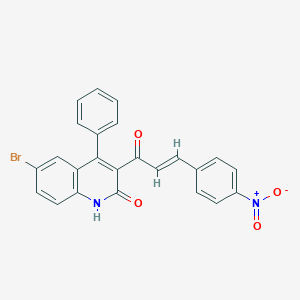

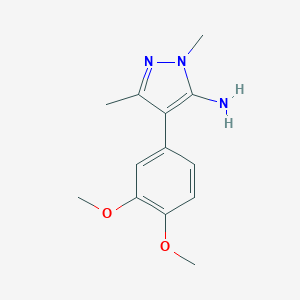
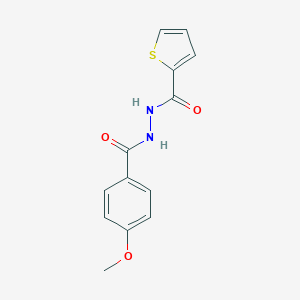
![2-cyano-N'-(5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)acetohydrazide](/img/structure/B397096.png)
![1-{2-{[5-Amino-6-(dimethylamino)-4-pyrimidinyl]sulfanyl}-5-nitrophenyl}ethanone oxime](/img/structure/B397099.png)
![2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B397102.png)
![6-{2-[(3,5-dibromo-4-hydroxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B397103.png)
